molecular formula C53H57KN4O8S2 B14751354 Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 DBCO

Cat. No.: B14751354
M. Wt: 981.3 g/mol
InChI Key: CIWJZTXKADKPKJ-UHFFFAOYSA-M
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Description

Sulfo-Cyanine5 DBCO is a water-soluble fluorescent dye that belongs to the Cyanine family. It is specifically designed for copper-free click chemistry, which involves the reaction between strained cycloalkynes (such as dibenzocyclooctyne) and azides. This compound emits in the red channel and is widely used for labeling biomolecules in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5 DBCO is synthesized through a series of chemical reactions that involve the conjugation of sulfo-Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:

    Preparation of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized by reacting indole derivatives with sulfonating agents to introduce sulfonate groups, enhancing water solubility.

    Conjugation with Dibenzocyclooctyne: The sulfo-Cyanine5 dye is then conjugated with dibenzocyclooctyne through a nucleophilic substitution reaction, forming the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5 DBCO primarily undergoes copper-free click chemistry reactions. These reactions are characterized by their high specificity and efficiency:

    Strained Cycloalkyne-Azide Cycloaddition: This reaction involves the rapid and specific cycloaddition between the strained cycloalkyne group of this compound and azides, forming a stable triazole linkage

Common Reagents and Conditions

    Reagents: Azides are the primary reagents used in reactions with this compound.

    Conditions: The reactions are typically carried out in aqueous media at room temperature, without the need for copper catalysts

Major Products

The major product formed from the reaction of this compound with azides is a triazole-linked conjugate, which retains the fluorescent properties of the original dye .

Scientific Research Applications

Sulfo-Cyanine5 DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used for labeling and tracking chemical reactions in real-time.

    Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking within cells and tissues

    Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in the detection of specific biomarkers

    Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological and chemical substances

Mechanism of Action

Sulfo-Cyanine5 DBCO exerts its effects through copper-free click chemistry. The dibenzocyclooctyne group reacts with azides to form a stable triazole linkage, enabling the specific labeling of biomolecules. This reaction is highly efficient and selective, allowing for precise targeting and minimal interference with biological processes .

Comparison with Similar Compounds

Sulfo-Cyanine5 DBCO is unique due to its water solubility and high fluorescence intensity. Similar compounds include:

    Cyanine5 DBCO: Similar in structure but lacks the sulfonate groups, making it less water-soluble.

    Sulfo-Cyanine5.5 DBCO: Emits at a slightly different wavelength and is used for similar applications.

    Sulfo-Cyanine7 DBCO: A near-infrared dye with similar click chemistry properties but different spectral characteristics.

This compound stands out due to its combination of water solubility, high fluorescence intensity, and compatibility with copper-free click chemistry, making it a versatile tool in various scientific fields .

Properties

Molecular Formula

C53H57KN4O8S2

Molecular Weight

981.3 g/mol

IUPAC Name

potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1

InChI Key

CIWJZTXKADKPKJ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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